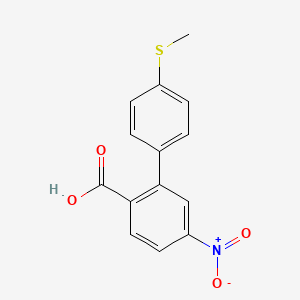
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, also known as MTNB, is an organic compound that is used in a wide variety of scientific applications. It has a wide range of applications in the fields of chemistry, biochemistry and medicine due to its unique properties. MTNB is a white crystalline powder that is soluble in water and organic solvents. It has a melting point of 134-136°C and a boiling point of 210°C. The chemical formula for MTNB is C13H10NO4S.
Mécanisme D'action
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be reversible or irreversible depending on the concentration of the inhibitor. Additionally, 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% can act as a substrate for certain enzymes, providing a means of studying the catalytic activity of the enzyme.
Biochemical and Physiological Effects
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain proteins, such as lysyl oxidase and glutathione transferase. Additionally, 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its availability. It can be easily synthesized from readily available starting materials and it is relatively inexpensive. Additionally, its inhibition of enzymes and proteins makes it useful for studying the catalytic activity of enzymes and proteins.
The main limitation of using 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its potential toxicity. It is known to be toxic to humans and animals, so it should only be used in laboratory experiments under strict safety precautions. Additionally, it should not be used in experiments involving sensitive organisms, such as bacteria and fungi.
Orientations Futures
The future directions for research on 2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% include further exploration of its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research should be done to explore its use as a drug candidate and its potential applications in medical treatments. Additionally, further research should be done to explore its potential use in the synthesis of other organic compounds and its potential applications in the development of new drugs and other pharmaceuticals. Finally, further research should be done to explore its potential use in the study of enzymes, proteins, and other biological molecules.
Méthodes De Synthèse
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% can be synthesized through a two-step reaction involving the reaction of 4-methylthiophenol with nitrobenzene in aqueous solution. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is then purified by recrystallization. The overall yield of the reaction is approximately 95%.
Applications De Recherche Scientifique
2-(4-Methylthiophenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a fluorescent probe in analytical chemistry. It has also been used in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the study of enzymes, proteins, and other biological molecules.
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWAQKUABALYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














